2,3-Dibromo-1-cyclohexene

Cross-Coupling Heck Reaction Tandem Reactions

2,3-Dibromo-1-cyclohexene (also referred to as 1,2-dibromocyclohexene) is a cyclic vicinal dibromide with the molecular formula C₆H₈Br₂ and a molecular weight of 239.94 g/mol. It is a derivative of cyclohexene, featuring two bromine atoms on adjacent carbons of the double bond.

Molecular Formula C6H8Br2
Molecular Weight 239.94 g/mol
CAS No. 17202-32-3
Cat. No. B097325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-1-cyclohexene
CAS17202-32-3
Molecular FormulaC6H8Br2
Molecular Weight239.94 g/mol
Structural Identifiers
SMILESC1CC=C(C(C1)Br)Br
InChIInChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2
InChIKeyGOMHXBPKIHKYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-1-cyclohexene (CAS 17202-32-3): Vicinal Dibromide for Tandem Coupling and Cyclization


2,3-Dibromo-1-cyclohexene (also referred to as 1,2-dibromocyclohexene) is a cyclic vicinal dibromide with the molecular formula C₆H₈Br₂ and a molecular weight of 239.94 g/mol . It is a derivative of cyclohexene, featuring two bromine atoms on adjacent carbons of the double bond. This compound serves as a versatile building block in organic synthesis, particularly for tandem cross-coupling reactions and the generation of reactive intermediates [1].

2,3-Dibromo-1-cyclohexene vs. Other Dibromocyclohexanes: Why Structural Isomerism Determines Reactivity


Generic substitution among dibromocyclohexanes or dihalocycloalkenes is scientifically unsound due to fundamental differences in bonding and reactivity. Compounds like trans-1,2-dibromocyclohexane (CAS 7429-37-0) are fully saturated alkanes, while 2,3-dibromo-1-cyclohexene retains an alkene moiety. This alkene provides a platform for sequential transformations that are inaccessible to saturated analogs [1]. Furthermore, within the class of dihalocycloalkenes, the reactivity and selectivity in cross-coupling reactions are highly dependent on the halogen identity and ring size, as demonstrated by comparative studies with iodo- and triflate-substituted analogs [2]. Assuming interchangeability between these compounds will lead to failed reactions, unexpected side products, and wasted resources.

Quantitative Comparative Evidence for 2,3-Dibromo-1-cyclohexene: Performance in Key Synthetic Applications


2,3-Dibromo-1-cyclohexene as a Superior Substrate for Vicinal Twofold Heck Coupling

In a head-to-head study of dihalocycloalkenes, 2,3-dibromo-1-cyclohexene demonstrated excellent utility as a substrate for vicinal twofold Heck couplings. When reacted with methyl acrylate, it yielded the desired 1,6-disubstituted (E,Z,E)-1,3,5-hexatriene product in 67% yield. This performance is comparable to its iodo analog, 1,2-diiodocyclohexene (63% yield), while the triflate derivative 1-bromo-2-trifluoromethanesulfonyloxycyclohex-1-ene delivered a significantly lower yield of 43% [1]. This positions the dibromo compound as a cost-effective and synthetically efficient alternative to the more expensive and sensitive diiodo analog.

Cross-Coupling Heck Reaction Tandem Reactions

Regioselective Epoxidation of Heck-Derived Hexatrienes from 2,3-Dibromo-1-cyclohexene

The 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes, which are synthesized directly from 2,3-dibromo-1-cyclohexene via twofold Heck coupling, can be regioselectively oxidized at the central double bond with various oxidants [1]. This reaction proceeds in moderate to good yields ranging from 45% to 87%. This regioselectivity is a direct consequence of the substrate's structure and is a critical prerequisite for subsequent thermal Cope rearrangements that yield 11-oxabicyclo[4.4.1]undeca-1,5-dienes [1].

Epoxidation Regioselectivity Cope Rearrangement

Defined Stability Under Pyrolytic Conditions: A Unique Probe for Mechanistic Studies

Under vacuum pyrolysis conditions using a high-power CO₂ laser, 2,3-dibromocyclohexene exhibits a unique and defined stability. While its precursors, 6,6-dibromobicyclo[3.1.0]hexane (1a) and 6,6-dichlorobicyclo[3.1.0]hexane (1b), readily eliminate HX to form 2-halo-1,3-cyclohexadienes in high yield, 2,3-dibromocyclohexene (3a) does not eliminate HBr under the same laser power [1]. This lack of elimination was crucial in establishing a concerted 1,3-elimination mechanism without cyclopropane isomerization for the precursor [1].

Pyrolysis Mechanistic Probe Thermal Stability

Precursor to 1-Bromocyclohexene via Selective Dehalogenation

2,3-Dibromo-1-cyclohexene can be selectively converted to 1-bromocyclohexene using the method of Stevens and Valicenti [1]. This transformation is a key synthetic step for accessing other valuable cyclohexene derivatives. For instance, 1-bromocyclohexene can then be used to prepare 1,1-dibromocyclohexane [1]. This specific synthetic utility differentiates 2,3-dibromo-1-cyclohexene from other dibromocyclohexane isomers that lack the vicinal dibromoalkene moiety and thus cannot undergo this facile monodehalogenation.

Dehalogenation Synthesis Intermediate

Procurement Guide: High-Value Applications of 2,3-Dibromo-1-cyclohexene (CAS 17202-32-3)


Synthesis of Complex Polycyclic Frameworks via Tandem Heck/Electrocyclization Cascades

2,3-Dibromo-1-cyclohexene is the optimal starting material for the synthesis of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes, which are obtained in yields up to 81% [1]. These trienes are versatile intermediates that undergo thermal 6π-electrocyclization within 15-30 minutes at 200-215 °C, enabling a formal {2+2+2} assembly of six-membered rings and providing rapid access to highly substituted cyclohexene-annelated and other polycyclic systems [REFS-1, REFS-2].

Construction of Bridged Bicyclic Ethers via Regioselective Epoxidation/Cope Rearrangement

The 1,6-disubstituted hexatrienes derived from 2,3-dibromo-1-cyclohexene can be regioselectively epoxidized in yields of 45-87% [2]. This transformation sets the stage for a thermal Cope rearrangement that yields 11-oxabicyclo[4.4.1]undeca-1,5-dienes, which are unique twofold anti-Bredt bridgehead alkenes. This sequence offers a distinctive route to complex bridged ethers that are challenging to access by other methods [2].

Generation of Strained Intermediates (Cyclic Allenes) for Fundamental Mechanistic Studies

2,3-Dibromo-1-cyclohexene is a classic precursor for the attempted generation of 1,2-cyclohexadiene, a highly strained cyclic allene [3]. The study of such reactive intermediates is fundamental to physical organic chemistry, and 2,3-dibromo-1-cyclohexene has been used as a key substrate in these investigations for decades, with its debromination being a well-documented method for this purpose [3].

Use as a Defined Intermediate or Mechanistic Probe in High-Temperature Reactions

Unlike many polyhalogenated compounds that readily undergo elimination or decomposition upon heating, 2,3-dibromo-1-cyclohexene demonstrates a defined stability under high-power CO₂ laser vacuum pyrolysis [4]. It does not eliminate HBr under conditions where its bicyclic precursors do. This specific behavior makes it a valuable tool for mechanistic investigations, where its lack of reactivity can help delineate reaction pathways and prove reaction mechanisms [4].

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